
Ethyl pyren-1-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl pyren-1-ylacetate is an organic compound that belongs to the class of esters It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pyren-1-ylacetate typically involves the esterification of pyrene-1-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
Pyrene-1-acetic acid+EthanolAcid catalystEthyl pyren-1-ylacetate+Water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl pyren-1-ylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield pyrene-1-acetic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol, pyrene-1-ylmethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Pyrene-1-acetic acid and ethanol.
Reduction: Pyrene-1-ylmethanol.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl pyren-1-ylacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrene derivatives and as a fluorescent probe in various chemical analyses.
Biology: Investigated for its potential use in bioimaging and as a fluorescent marker due to its strong fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of ethyl pyren-1-ylacetate is primarily related to its photophysical properties. The compound can absorb light and emit fluorescence, making it useful in applications that require light emission or detection. The molecular targets and pathways involved depend on the specific application, such as interaction with biological molecules in bioimaging or electron transfer processes in electronic materials.
Comparaison Avec Des Composés Similaires
Ethyl pyren-1-ylacetate can be compared with other pyrene derivatives, such as:
Pyrene-1-acetic acid: The parent compound used in the synthesis of this compound.
Pyrene-1-ylmethanol: The reduced form of this compound.
1-Acetylpyrene: Another pyrene derivative with different functional groups.
The uniqueness of this compound lies in its ester functional group, which imparts distinct chemical reactivity and physical properties compared to other pyrene derivatives.
Propriétés
Numéro CAS |
64709-56-4 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
ethyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C20H16O2/c1-2-22-18(21)12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)20(15)19(13)14/h3-11H,2,12H2,1H3 |
Clé InChI |
QQGMNTTXACIRLM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
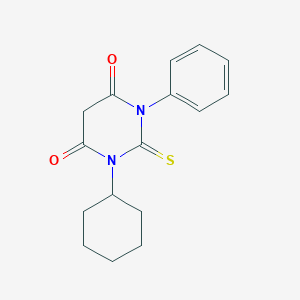


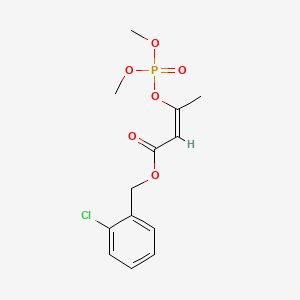

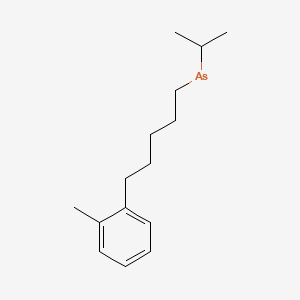

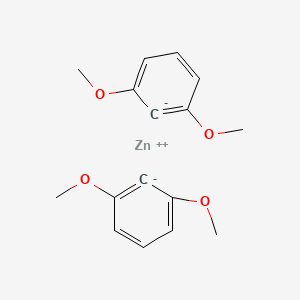
![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
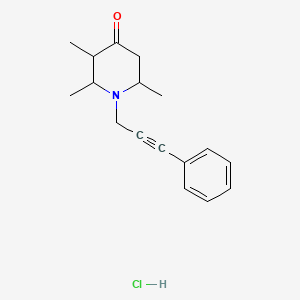
![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)

